![molecular formula C18H23ClF2N2O2S B1402407 4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-81-0](/img/structure/B1402407.png)
4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also has a phenoxy group attached to a difluorobenzene ring, an ethyl group, and an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole ring might undergo reactions typical of aromatic heterocycles, while the phenoxy group could participate in reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Activity
4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride and related compounds have been studied for their potential anticancer properties. For instance, research on thiazolyl azo dye ligand derivatives, including those with structural similarities, indicated their potential for in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Similarly, synthesis of new thiazole compounds and their testing against breast cancer cells demonstrated potential anticancer activity (Sonar et al., 2020).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally related to 4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride. Research on thiazolyl azo dye ligands and their metal complexes found antibacterial and antifungal activities (Al-adilee & Hessoon, 2019). Another study on 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties showed promising antibacterial and antifungal activities (Karabasanagouda et al., 2007).
Herbicidal and Fungicidal Activities
Some derivatives of thiazole, similar in structure to 4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, have shown potential as herbicides and fungicides. Research on ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates indicated moderate to good herbicidal and fungicidal activities (Mo et al., 2016).
Cardioprotective Effects
Research on 2-arylimino-1,3-thiazole derivatives, related to the thiazole structure in the compound of interest, demonstrated potential cardioprotective effects. These compounds, synthesized via the Hantzsch reaction, showed a moderate to high cardioprotective effect in vitro on isolated rat thoracic aorta rings (Drapak et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-[2-(3,4-difluorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2S.ClH/c1-12-16(5-10-24-13-3-4-14(19)15(20)11-13)25-17(22-12)18(23)6-2-8-21-9-7-18;/h3-4,11,21,23H,2,5-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJGLVUBAAEBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC(=C(C=C3)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.